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Target

Primary Role &

In Vitro Kinase

Cellular Anti-
Proliferative Activity

In Vivo Evidence

Relevance Activity (ICso) (Glso)

c-Met  Receptor Tyrosine Potent inhibitor; more  Glso range: 0.01 to Suppressed tumor
Kinase (RTK); effective against 4.22 uM across growth in HT29
implicated in tumor oncogenic mutants various cancer cell colorectal and NCI-
growth, invasion, and  (M1250T, Y1230D) lines [1]. H441 lung cancer
metastasis [1] [2] [3].  than wild-type [1]. xenograft models

[1].

TrkA Tropomyosin Direct inhibition Glso of 220 nM in Exhibited anti-tumor
receptor kinase A; demonstrated in KM12C colon cancer  activity in a KM12C
NTRK gene fusions HTRF kinase assays cells (harbors NTRK1  colon cancer
are oncogenic drivers  [4]. gene fusion) [4]. xenograft model [4].
in multiple cancers
[4].

FIt3 Receptor tyrosine Potent inhibitor in Data specifically from  In vivo data for FIt3-
kinase; important in kinase panel assays leukemic cell lines not  specific context not
hematologic [1]. available in search available in search
malignancies like results; general Glso results.
acute myeloid range applies [1].
leukemia [1].

Ron Receptor tyrosine Potent inhibitor in General Glso range of  In vivo data for

kinase; related to c-

kinase panel assays

0.01 to 4.22 yM

Ron-specific
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Detailed Experimental Protocols

The key findings on KRC-108 are based on standardized, robust experimental methods.

In Vitro Kinase Assay

e Purpose: To measure direct inhibition of kinase enzyme activity [4] [1].
¢ Method: AHomogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK kit was used. The
assay measures the transfer of a phosphate group from ATP to a biotinylated substrate peptide by the
recombinant kinase domain [4].
e Procedure:
o Akinase reaction mixture is prepared containing the recombinant kinase (e.g., TrkA), ATP, the
substrate peptide, and serially diluted KRC-108 [4].
o After the reaction, detection reagents are added. These include a Europium cryptate-labeled
anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor) [4].
o Upon excitation, a FRET signal occurs only if the phosphorylated substrate is bound by both
reagents. Inhibition of kinase activity reduces this signal [4].
o The TR-FRET signal is measured, and dose-response curves are generated to calculate the
ICso value [4].

Cell-Based Anti-Proliferation Assay

e Purpose: To determine the compound's potency in inhibiting cancer cell growth [4] [1].

e Method: A tetrazolium-based (EZ-Cytox) cell viability assay [4].

e Procedure:
o Cancer cells (e.g., KM12C for TrkA) are plated in 96-well plates and allowed to adhere [4].
o Cells are treated with a range of KRC-108 concentrations for 72 hours [4].
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o Atetrazolium salt solution is added and incubated for several hours. Metabolically active cells
convert this salt into a formazan dye, changing the solution's color [4].

o The absorbance is measured spectrophotometrically. The Glso value (the concentration that
causes 50% growth inhibition) is calculated by nonlinear regression analysis [4].

Mechanism of Action and Signaling Pathways

KRC-108 exerts its anti-tumor effects by inhibiting key oncogenic kinases and their downstream signaling
cascades. The diagram below illustrates the core signaling pathways disrupted by KRC-108 and the

consequent biological outcomes.
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KRC-108 inhibits multiple kinases, blocking downstream survival and growth signals.

Insights on Drug Resistance

Research indicates that cancer cells can develop resistance to targeted therapies like KRC-108. Studies on

gastric cancer cells (MKN-45) with acquired resistance to KRC-108 revealed a distinct adaptive mechanism

[2].
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e Observations: Resistant clones showed increased expression and phosphorylation of c-Met,
suggesting the cancer cells amplify the target to overcome inhibition [2].

e Morphological Shift: The resistant cells underwent a shift from a rounded morphology to a more
epithelial-like phenotype, accompanied by increased E-cadherin expression [2].

¢ Novel Mechanism: Immunoprecipitation experiments demonstrated a physical interaction between
E-cadherin and c-Met in resistant cells, a phenomenon also observed in human gastric carcinoma
tissue samples. This suggests that recruiting E-cadherin may be a mechanism to sustain c-Met

signaling despite the presence of the inhibitor [2].

Conclusion for Research Applications

In summary, KRC-108 is a well-characterized multi-kinase inhibitor with a primary focus on c-Met and
TrkA. Its favorable pharmacological properties and proven efficacy in preclinical models make it a valuable

tool for compound screening and for studying the biology of these kinase targets [4] [1].

However, the documented resistance mechanism highlights a potential limitation of sustained c-Met

inhibition and underscores the need for combination treatment strategies in future drug development efforts

[2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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